molecular formula C10H21N B14574378 N,4-Dimethyl-N-propylpent-4-en-2-amine CAS No. 61308-05-2

N,4-Dimethyl-N-propylpent-4-en-2-amine

Cat. No.: B14574378
CAS No.: 61308-05-2
M. Wt: 155.28 g/mol
InChI Key: ONDJBPGPMADFNE-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-propylpent-4-en-2-amine is a branched unsaturated amine with the molecular formula C₉H₁₈N and a molecular weight of 140.25 g/mol. Its structure features:

  • A pent-4-en backbone (5-carbon chain with a double bond at position 4).
  • A methyl group at position 3.
  • A secondary amine at position 2, substituted with a methyl and a propyl group (N,N-dimethyl-N-propyl configuration).

Its physicochemical properties, such as solubility and reactivity, are influenced by the double bond and branched substituents .

Properties

CAS No.

61308-05-2

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N,4-dimethyl-N-propylpent-4-en-2-amine

InChI

InChI=1S/C10H21N/c1-6-7-11(5)10(4)8-9(2)3/h10H,2,6-8H2,1,3-5H3

InChI Key

ONDJBPGPMADFNE-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(C)CC(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-N-propylpent-4-en-2-amine typically involves the alkylation of secondary amines. One common method is the reaction of N-methyl-N-propylamine with 4-penten-2-one under basic conditions. The reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by elimination of water to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-N-propylpent-4-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines or primary amines, depending on the reaction conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated compounds or alkyl halides are often used as substrates in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Alkylated amines or other substituted derivatives.

Scientific Research Applications

N,4-Dimethyl-N-propylpent-4-en-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-propylpent-4-en-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares N,4-Dimethyl-N-propylpent-4-en-2-amine with structurally related amines:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
This compound C₉H₁₈N 140.25 N-propyl, N-methyl, 4-methyl Branched chain; pent-4-en backbone
N,N-Dimethylpent-4-en-2-yn-1-amine C₇H₁₁N 109.17 N,N-dimethyl; alkyne at position 2 Triple bond (yn); smaller molecular size
2-Methyl-N-2-propenylpent-4-en-1-amine C₉H₁₇N 139.24 N-propenyl; 2-methyl Propenyl substituent; different amine position
(4E)-5-Methylhept-4-en-2-amine C₈H₁₇N 127.23 5-methyl; E-configuration Longer chain (hept); stereoisomer

Key Differences and Implications

Backbone and Unsaturation: The target compound’s pent-4-en backbone contrasts with analogs like (4E)-5-methylhept-4-en-2-amine, which has a longer heptane chain. N,N-Dimethylpent-4-en-2-yn-1-amine contains a triple bond, introducing rigidity and higher reactivity compared to the target compound’s double bond .

Substituent Effects :

  • The N-propyl group in the target compound may reduce water solubility compared to N,N-dimethyl analogs (e.g., N,N-Dimethylpent-4-en-2-yn-1-amine) but improve lipid solubility for pharmacological applications.
  • 2-Methyl-N-2-propenylpent-4-en-1-amine (CAS 362509-25-9) has a propenyl group, which could participate in polymerization or conjugation reactions, unlike the target compound’s propyl group .

Stereochemical Considerations: Compounds like (4E)-5-methylhept-4-en-2-amine exhibit stereoisomerism (E/Z configurations), which can significantly alter intermolecular interactions and bioactivity.

Physicochemical and Reactivity Trends

  • Basicity: The tertiary amine in this compound is less basic than primary amines (e.g., 4-(aminomethyl)-N-cyclopropylpyridin-2-amine) due to steric hindrance from the propyl and methyl groups .

Research and Application Insights

  • Synthetic Routes : Hydrogenation methods using palladium catalysts (as in Example 14 of ) could be adapted for synthesizing saturated derivatives of the target compound .

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